molecular formula C₁₄H₁₃NO₄S B1145217 N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide CAS No. 857621-84-2

N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide

Cat. No.: B1145217
CAS No.: 857621-84-2
M. Wt: 291.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains a sulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring with a hydroxyl group and an acetamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the sulfonyl group may produce a sulfide compound.

Scientific Research Applications

N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    4-(4-hydroxyphenyl)sulfonylphenol: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.

Uniqueness

N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

857621-84-2

Molecular Formula

C₁₄H₁₃NO₄S

Molecular Weight

291.32

Synonyms

N-[4-[(4-Hydroxyphenyl)sulfonyl]phenyl]-acetamide

Origin of Product

United States

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